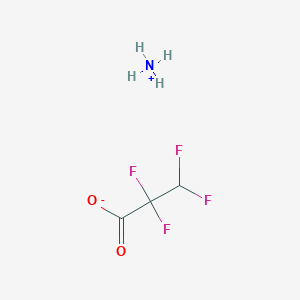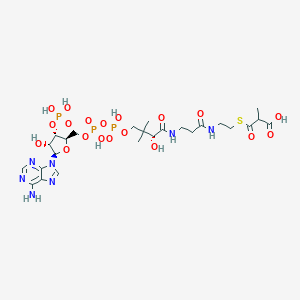
Ammonium 2,2,3,3-tetrafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2,2,3,3-tetrafluoropropionate (ATFP) is a chemical compound that has been widely used in scientific research. It is a salt of the tetrafluoropropionic acid, and its chemical formula is C3H2F4NO2. ATFP has been used in various applications, including as a catalyst in organic reactions, as a fluorinating agent, and as a reagent in the synthesis of new compounds. In
Mecanismo De Acción
Ammonium 2,2,3,3-tetrafluoropropionate is a fluorinating agent that can introduce fluorine atoms into organic molecules. Fluorination can alter the chemical and physical properties of the molecule, such as its reactivity, solubility, and stability. The mechanism of action of Ammonium 2,2,3,3-tetrafluoropropionate involves the transfer of a fluorine atom from the reagent to the substrate, which can occur through various pathways depending on the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Ammonium 2,2,3,3-tetrafluoropropionate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low acute toxicity and to be non-irritating to the skin and eyes. It is not known to have any significant adverse effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ammonium 2,2,3,3-tetrafluoropropionate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. It is also stable and can be stored for long periods without significant degradation. However, Ammonium 2,2,3,3-tetrafluoropropionate has some limitations, such as its high cost and limited availability. It is also not suitable for some reactions that require more reactive fluorinating agents.
Direcciones Futuras
There are several future directions for research on Ammonium 2,2,3,3-tetrafluoropropionate. One area of interest is the development of new synthetic methods for the preparation of Ammonium 2,2,3,3-tetrafluoropropionate and related compounds. Another area of research is the application of Ammonium 2,2,3,3-tetrafluoropropionate in the synthesis of new materials and the development of new drugs. Additionally, the biochemical and physiological effects of Ammonium 2,2,3,3-tetrafluoropropionate should be further studied to ensure its safety and environmental impact. Finally, the use of Ammonium 2,2,3,3-tetrafluoropropionate in the preparation of fluorinated amino acids and peptides for drug discovery should be explored further.
Métodos De Síntesis
Ammonium 2,2,3,3-tetrafluoropropionate can be synthesized by reacting ammonium hydroxide with 2,2,3,3-tetrafluoropropionic acid. The reaction takes place in a solvent such as water or methanol, and the resulting product is a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ammonium 2,2,3,3-tetrafluoropropionate has been used in various scientific research applications, including as a fluorinating agent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a reagent in the preparation of new materials. It has also been used in the synthesis of fluorinated amino acids and peptides, which have potential applications in drug discovery.
Propiedades
Número CAS |
1428-27-9 |
|---|---|
Nombre del producto |
Ammonium 2,2,3,3-tetrafluoropropionate |
Fórmula molecular |
C3H5F4NO2 |
Peso molecular |
163.07 g/mol |
Nombre IUPAC |
azanium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.H3N/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);1H3 |
Clave InChI |
RGAICKSSHYNZPZ-UHFFFAOYSA-N |
SMILES isomérico |
C(C(C(=O)O)(F)F)(F)F.N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
SMILES canónico |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
Otros números CAS |
1428-27-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)





![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
